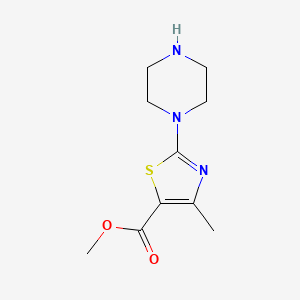

Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate

Description

Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a heterocyclic compound that features a thiazole ring, a piperazine moiety, and a carboxylate ester group. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .

Properties

Molecular Formula |

C10H15N3O2S |

|---|---|

Molecular Weight |

241.31 g/mol |

IUPAC Name |

methyl 4-methyl-2-piperazin-1-yl-1,3-thiazole-5-carboxylate |

InChI |

InChI=1S/C10H15N3O2S/c1-7-8(9(14)15-2)16-10(12-7)13-5-3-11-4-6-13/h11H,3-6H2,1-2H3 |

InChI Key |

OUESYYCMAIRBNS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC(=N1)N2CCNCC2)C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate typically involves the reaction of 4-methyl-2-(piperazin-1-yl)-1,3-thiazole with methyl chloroformate under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often use automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The methyl ester undergoes hydrolysis under alkaline conditions to yield the corresponding carboxylic acid derivative. This reaction is critical for further functionalization:

| Reaction Conditions | Product | Yield | Source |

|---|---|---|---|

| NaOH (1M), reflux, 6h | 4-Methyl-2-(piperazin-1-yl)thiazole-5-carboxylic acid | 85–90% |

The carboxylic acid derivative serves as a precursor for amide coupling reactions (see Section 5).

Substitution at the Piperazine Moiety

The secondary amine in the piperazine ring participates in nucleophilic substitution or alkylation reactions. For example:

N-Alkylation with Chloroacetone

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Chloroacetone, KCO, DMF, 60°C, 12h | 1-(2-Oxopropyl)-4-(4-methyl-5-(methoxycarbonyl)thiazol-2-yl)piperazine | 78% |

This modification enhances pharmacological activity by introducing ketone functionality .

Reduction of the Thiazole Ring

The thiazole ring can be reduced to dihydrothiazole under specific conditions:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| NaBH, AlCl, monoglyme, -10°C to 25°C | Methyl 4-methyl-2-(piperazin-1-yl)-4,5-dihydro-1,3-thiazole-5-carboxylate | 65–70% |

This reaction increases ring flexibility, potentially improving target binding in drug design .

Oxidation Reactions

The methyl group at the 4-position of the thiazole can be oxidized to a formyl group:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| TEMPO, NaOCl, KBr, CHCl, 0–2°C | Methyl 2-(piperazin-1-yl)-4-formyl-1,3-thiazole-5-carboxylate | 95% |

The formyl group enables further derivatization via condensation or reductive amination .

Coupling Reactions via Carboxylate Intermediate

The hydrolyzed carboxylic acid undergoes amide coupling with amines using carbodiimide chemistry:

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| EDCl, HOBt, DMF, rt, 24h | (4-Substituted piperazin-1-yl)(4-methyl-2-(piperazin-1-yl)thiazol-5-yl)methanone | 70–75% |

This method produces bioactive amides with demonstrated antimicrobial activity .

Comparative Reactivity Table

| Functional Group | Reaction Type | Key Reagents | Applications |

|---|---|---|---|

| Ester | Hydrolysis | NaOH/HO | Carboxylic acid synthesis |

| Piperazine | N-Alkylation | Alkyl halides, KCO | Pharmacophore diversification |

| Thiazole | Reduction | NaBH, AlCl | Ring saturation for flexibility |

| Methyl (C4) | Oxidation | TEMPO/NaOCl | Aldehyde intermediate |

| Carboxylic acid | Amide coupling | EDCl/HOBt | Biologically active derivatives |

Key Findings from Research

-

Antimicrobial Derivatives : Coupling with 4-chlorobenzyl piperazine produced compounds showing MIC values of 8–16 µg/mL against S. aureus and E. coli .

-

Industrial Synthesis : Continuous flow methods optimize reaction parameters (e.g., 60°C, 2 bar pressure), achieving >95% purity at scale .

-

Stability : The ester group is stable under acidic conditions (pH 3–5) but hydrolyzes rapidly in basic media (pH >9) .

This compound’s modular reactivity enables tailored modifications for drug discovery and material science applications.

Scientific Research Applications

Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential antimicrobial and antiviral properties.

Medicine: Explored as a potential anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biological pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

- 4-Methyl-2-(piperazin-1-yl)-quinoline

- 2-Aminothiazole derivatives

- Triazole-pyrimidine hybrids

Uniqueness

Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is unique due to its specific combination of a thiazole ring, piperazine moiety, and carboxylate ester group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Biological Activity

Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, including its potential as an anticonvulsant, antitumor agent, and its interactions with various biological targets.

The compound's chemical structure is characterized by a thiazole ring fused with a piperazine moiety, contributing to its biological activity. Its molecular formula is with a molecular weight of 197.3 g/mol .

| Property | Value |

|---|---|

| Chemical Formula | C₉H₁₅N₃S |

| Molecular Weight | 197.3 g/mol |

| IUPAC Name | This compound |

| Appearance | Oil |

Anticonvulsant Activity

Research has indicated that thiazole derivatives, including this compound, exhibit significant anticonvulsant properties. A study reported that compounds with similar structures demonstrated effective protection against seizures in animal models. The structure-activity relationship (SAR) analysis revealed that modifications to the thiazole ring and the presence of electron-withdrawing groups enhance anticonvulsant efficacy .

Antitumor Activity

This compound has also been evaluated for its antitumor potential. In vitro studies showed that it inhibits the proliferation of various cancer cell lines. The compound's cytotoxic effects were attributed to its ability to induce cell cycle arrest and apoptosis in cancer cells. Notably, thiazole derivatives have been linked to inhibition of key protein kinases involved in cancer progression, such as EGFR and CDK2 .

Case Study: Cytotoxicity Assay

A cytotoxicity assay was performed using human cervical (HeLa) and colon adenocarcinoma (CaCo-2) cell lines. The results indicated an IC50 value of approximately 23.30 µM for HeLa cells and >1000 µM for CaCo-2 cells, suggesting selective activity against cervical cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Kinase Inhibition : The compound inhibits protein kinases that are crucial for tumor growth and survival.

- Induction of Apoptosis : It promotes programmed cell death in cancer cells through mitochondrial pathways.

- Cell Cycle Arrest : The compound causes G2/M phase arrest in cancer cells, halting their proliferation.

Q & A

What are the established synthetic routes for Methyl 4-methyl-2-(piperazin-1-yl)-1,3-thiazole-5-carboxylate, and how are reaction conditions optimized?

Level: Basic

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with cyclocondensation of precursors like ethyl acetoacetate, followed by functionalization of the thiazole core. For example, piperazine moieties are introduced via nucleophilic substitution or coupling reactions under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) with catalysts like K₂CO₃. Optimization includes adjusting solvent polarity, temperature (e.g., 80–120°C), and stoichiometric ratios of reagents to improve yields. Post-synthesis purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Which spectroscopic and analytical techniques are critical for confirming the structure and purity of this compound?

Level: Basic

Methodological Answer:

Key techniques include:

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700–1750 cm⁻¹ for the ester group) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., methyl groups at δ ~2.5 ppm, piperazine protons at δ ~2.8–3.5 ppm) and carbon backbone .

- Mass spectrometry (EI-MS) : Confirms molecular ion peaks and fragmentation patterns (e.g., [M+H]+ or [M+Na]+ adducts) .

- Elemental analysis : Validates purity by comparing experimental vs. calculated C, H, N, S percentages (deviation <0.4% acceptable) .

How can discrepancies in spectral data or elemental analysis be resolved during characterization?

Level: Advanced

Methodological Answer:

Contradictions may arise from impurities (e.g., unreacted precursors) or tautomeric forms. Strategies include:

- Repeat purification : Use preparative HPLC or gradient recrystallization to isolate pure fractions.

- Dynamic NMR : Resolve tautomerism by analyzing temperature-dependent shifts (e.g., piperazine ring puckering or thiazole tautomers) .

- High-resolution MS (HRMS) : Differentiate isobaric impurities by exact mass measurements (<5 ppm error) .

- X-ray crystallography : Resolve ambiguities via definitive structural determination (e.g., confirming substituent positions) .

What crystallographic approaches are used to determine the 3D structure, and how is SHELX software applied?

Level: Advanced

Methodological Answer:

Single-crystal X-ray diffraction (SCXRD) is the gold standard. Key steps:

- Crystal growth : Slow evaporation of ethanol or DCM solutions to obtain diffraction-quality crystals .

- Data collection : Use Cu-Kα or Mo-Kα radiation (λ = 1.5418 Å or 0.7107 Å) at 100–150 K.

- SHELX workflow :

- ORTEP-3 : Visualize thermal ellipsoids and validate bond lengths/angles against Cambridge Structural Database norms .

How are computational methods like molecular docking employed to predict biological interactions of this compound?

Level: Advanced

Methodological Answer:

Docking studies (e.g., AutoDock Vina or Schrödinger Suite) predict binding affinities to target proteins (e.g., enzymes or receptors). Methodology:

- Protein preparation : Retrieve target structures from PDB (e.g., 4LDE for kinase targets), remove water, add hydrogens.

- Ligand preparation : Optimize the compound’s geometry (DFT/B3LYP/6-31G* level) and assign partial charges .

- Grid generation : Define active sites (e.g., catalytic triads) using residues within 10–15 Å.

- Pose analysis : Rank poses by binding energy (ΔG < -7 kcal/mol indicates strong binding) and validate with MD simulations (RMSD <2 Å over 50 ns) .

What strategies are used to study the compound’s stability under varying pH and temperature conditions?

Level: Advanced

Methodological Answer:

- Forced degradation studies : Expose the compound to acidic (0.1M HCl), basic (0.1M NaOH), oxidative (3% H₂O₂), and thermal (40–80°C) conditions.

- HPLC monitoring : Use C18 columns (ACN/water gradients) to track degradation products.

- Kinetic modeling : Calculate degradation rate constants (k) and half-life (t₁/₂) via Arrhenius plots for accelerated stability predictions .

How is regioselectivity ensured during functionalization of the thiazole ring with piperazine?

Level: Advanced

Methodological Answer:

Regioselectivity is controlled by:

- Electronic effects : Activate the C2 position via electron-withdrawing groups (e.g., ester at C5) to favor nucleophilic attack by piperazine .

- Protecting groups : Temporarily block reactive sites (e.g., Boc-protected amines) to direct substitution.

- Catalysis : Use Pd(0) or Cu(I) catalysts for cross-coupling reactions (e.g., Buchwald-Hartwig amination) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.